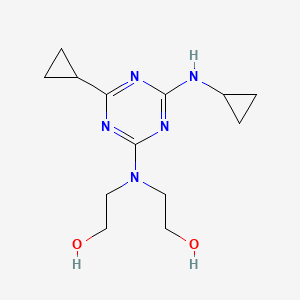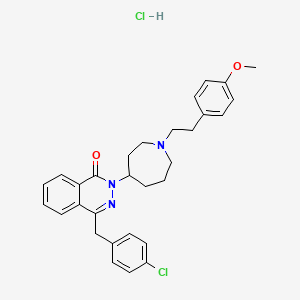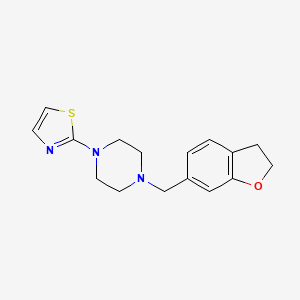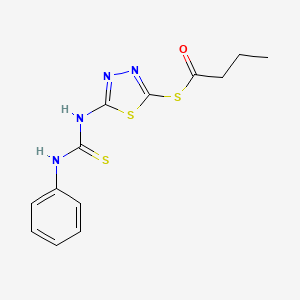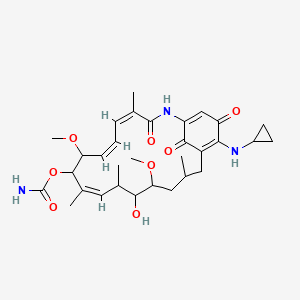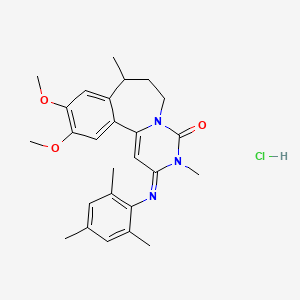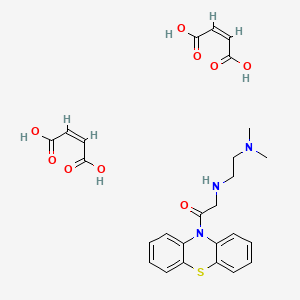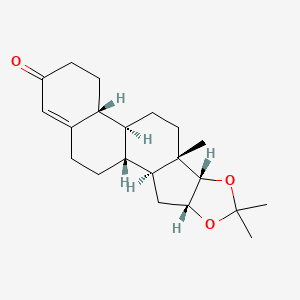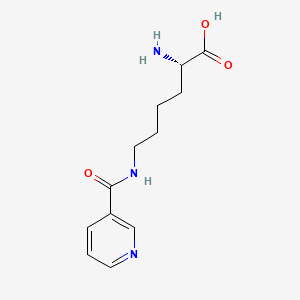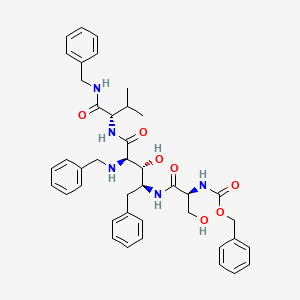![molecular formula C28H27ClN6O3S2 B12726095 9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-38-3](/img/structure/B12726095.png)
9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-クロロフェニル)-3-メチル-N-(3,4,5-トリメトキシフェニル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミドは、独特のテトラシクリック構造を特徴とする複雑な有機化合物です。この化合物は、クロロフェニル基、トリメトキシフェニル基、チア-ペンタザテトラシクロ環系など、複数の官能基が存在することを特徴としています。
準備方法
合成ルートと反応条件
9-(2-クロロフェニル)-3-メチル-N-(3,4,5-トリメトキシフェニル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミドの合成は、一般的に複数のステップを必要とします。市販の前駆体から出発して、合成には次のようなものが含まれる場合があります。
クロロフェニル中間体の形成: このステップでは、適切な芳香族化合物を塩素化して、クロロフェニル基を導入します。
トリメトキシフェニル基の導入: これは、求電子置換反応によって達成できます。
チア-ペンタザテトラシクロ環系の構築: このステップは最も複雑で、高温や触媒の存在などの特定の条件下での環化反応を伴う可能性があります。
工業的生産方法
この化合物の工業的生産には、高収率と純度を確保するために合成ルートの最適化が必要です。これには、連続フロー反応器、高度な精製技術、厳しい品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基の存在により、酸化反応を起こしやすいです。
還元: この化合物は、特定の条件下で還元されて官能基が修飾される場合があります。
置換: クロロフェニル基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールやアミンの生成につながる可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、有機合成における貴重な中間体となっています。
生物学
生物学的研究では、この化合物は、薬効団として可能性を秘めている可能性があります。複数の官能基の存在は、さまざまな生物学的標的に相互作用する可能性を示唆しています。
医学
医薬品化学では、この化合物は、潜在的な治療特性について調査することができます。その構造は、がんや感染症などの特定の病気に対して活性がある可能性を示唆しています。
産業
産業部門では、この化合物は、高い熱安定性や特定の電子特性などのユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
9-(2-クロロフェニル)-3-メチル-N-(3,4,5-トリメトキシフェニル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミドの作用機序は、まだ十分に解明されていません。その構造は、酵素や受容体などの特定の分子標的に相互作用する可能性を示唆しています。トリメトキシフェニル基の存在は、細胞シグナル伝達経路に関与するタンパク質との潜在的な相互作用を示しています .
類似の化合物との比較
類似の化合物
3,4,5-トリメトキシフェニル誘導体: これらの化合物は、トリメトキシフェニル基を共有し、生物活性について研究されてきました.
クロロフェニル誘導体: クロロフェニル基を持つ化合物は、その多様な化学反応性と潜在的な生物活性で知られています.
独自性
9-(2-クロロフェニル)-3-メチル-N-(3,4,5-トリメトキシフェニル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミドの独自性は、複数の官能基を1つの分子に組み合わせた複雑なテトラシクリック構造にあります。
類似化合物との比較
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and have been studied for their biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups are known for their diverse chemical reactivity and potential biological activities.
Uniqueness
The uniqueness of 9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide lies in its complex tetracyclic structure, which combines multiple functional groups in a single molecule
特性
CAS番号 |
132418-38-3 |
|---|---|
分子式 |
C28H27ClN6O3S2 |
分子量 |
595.1 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C28H27ClN6O3S2/c1-15-32-33-23-13-30-25(17-7-5-6-8-19(17)29)24-18-9-10-34(14-22(18)40-27(24)35(15)23)28(39)31-16-11-20(36-2)26(38-4)21(12-16)37-3/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,31,39) |
InChIキー |
XCKJBPARMBYPSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC(=C(C(=C5)OC)OC)OC)C(=NC2)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



